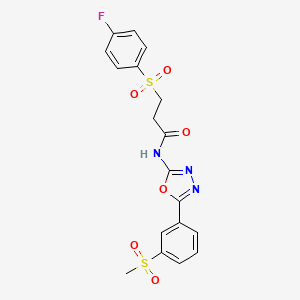
3-((4-fluorophenyl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-fluorophenyl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H16FN3O6S2 and its molecular weight is 453.46. The purity is usually 95%.
BenchChem offers high-quality 3-((4-fluorophenyl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-fluorophenyl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Activity and Mechanism of Action
Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated significant antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. Specifically, compounds such as 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole have shown to possess potent antibacterial properties. These compounds not only inhibit the growth of bacterial pathogens but also enhance the host plant's resistance to infection by stimulating the activity of defensive enzymes like superoxide dismutase (SOD) and peroxidase (POD). Furthermore, these sulfone derivatives can improve the overall health of the plant by increasing chlorophyll content and reducing oxidative stress markers, such as malondialdehyde (MDA) levels. The mechanism of action includes the inhibition of extracellular polysaccharide (EPS) production, which is crucial for bacterial virulence, and downregulation of key genes involved in EPS synthesis (Li Shi et al., 2015).
Proton Exchange Membranes for Fuel Cells
Sulfonated poly(aryl ether sulfone) containing 1,3,4-oxadiazole moieties has been explored for its application as proton exchange membranes in medium-high temperature fuel cells. The incorporation of 1,3,4-oxadiazole structures into the polymer backbone imparts the material with excellent thermal and oxidative stability, making it suitable for operation under demanding conditions. These membranes exhibit high proton conductivity, low methanol permeability, and good mechanical strength, which are critical parameters for efficient and reliable fuel cell performance. The unique combination of 1,3,4-oxadiazole and sulfone moieties in the polymer structure contributes to the optimal balance between proton transport and membrane durability (Jingmei Xu et al., 2013).
Pesticide Residue Analysis
The development of analytical methods for the detection and quantification of sulfone fungicides, such as 2-(4-fluorophenyl)-5-methylsulfonyl-1,3,4-oxadiazole, in agricultural products and environmental samples is crucial for food safety and environmental protection. Ultra-performance liquid chromatography (UPLC) coupled with photo-diode array detection has been employed for the sensitive and reliable determination of these compounds in complex matrices like tomatoes and soil. The method offers low detection limits, high recovery rates, and satisfactory precision, which are essential for monitoring pesticide residues in accordance with regulatory standards (Rong Linghu et al., 2015).
特性
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O6S2/c1-29(24,25)15-4-2-3-12(11-15)17-21-22-18(28-17)20-16(23)9-10-30(26,27)14-7-5-13(19)6-8-14/h2-8,11H,9-10H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQPATVRKHAPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

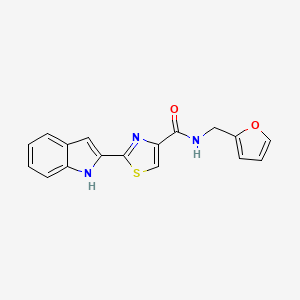
![7-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2427036.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2427037.png)
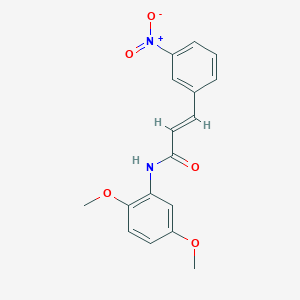
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2427040.png)
![{7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2427041.png)
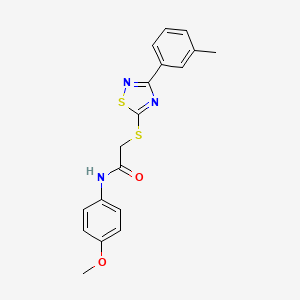
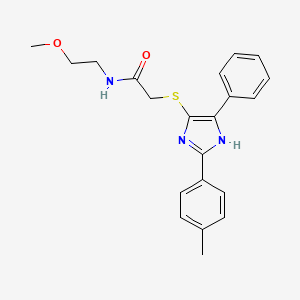
![N-(4-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2427048.png)
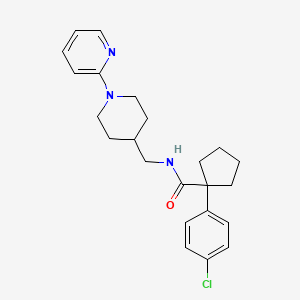

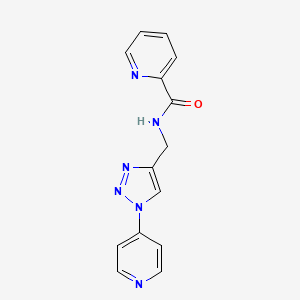
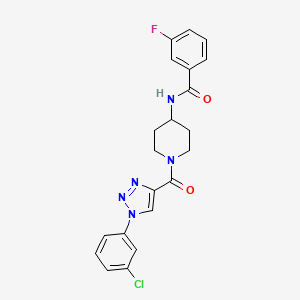
![2-(4-chlorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2427056.png)